N-(2-chloroacetyl)-2,2-dimethylpropanamide

Description

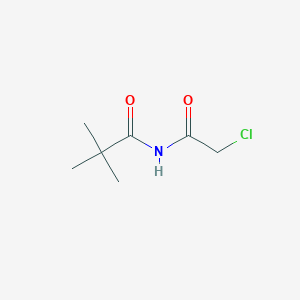

N-(2-Chloroacetyl)-2,2-dimethylpropanamide is a substituted amide characterized by a 2,2-dimethylpropanamide (pivalamide) backbone with a 2-chloroacetyl group attached to the nitrogen atom.

Properties

IUPAC Name |

N-(2-chloroacetyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-7(2,3)6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEULSUFHLRUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroacetyl)-2,2-dimethylpropanamide typically involves the reaction of 2-chloroacetyl chloride with 2,2-dimethylpropanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Anhydrous dichloromethane or another non-polar solvent.

Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Reaction Time: 1-2 hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroacetyl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be substituted by various nucleophiles, such as amines, alcohols, and thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Reduction: Reduction of the chloroacetyl group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted amides, alcohols, or thiols.

Hydrolysis: Carboxylic acids and amines.

Reduction: Alcohols.

Scientific Research Applications

N-(2-chloroacetyl)-2,2-dimethylpropanamide has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for the synthesis of bioactive molecules.

Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive chloroacetyl group.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)-2,2-dimethylpropanamide involves the reactivity of the chloroacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-chloroacetyl)-2,2-dimethylpropanamide to structurally related amides, focusing on substituent effects, synthesis, and applications.

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The 2-chloroacetyl group introduces significant electrophilicity, enhancing reactivity toward nucleophilic substitution or hydrolysis. Example: N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide () shares a reactive chloroacetyl group, likely serving as an intermediate in heterocyclic synthesis .

- For instance, N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide () retains stability during lithiation and iodination due to the bulky pivaloyl group .

Data Table: Key Structural Analogs

Biological Activity

N-(2-chloroacetyl)-2,2-dimethylpropanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activity, and relevant studies.

Chemical Structure and Properties

This compound has a molecular formula of . The compound features a chloroacetyl group, which is known for its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modifying their activity. This modification can lead to either inhibition or activation of enzymatic functions depending on the target and context of the reaction.

The mechanism of action for this compound primarily involves the following:

- Covalent Bond Formation : The chloroacetyl group can react with thiol groups in proteins, leading to the formation of stable adducts. This interaction is crucial for understanding how the compound can modulate enzyme activity.

- Enzyme Inhibition : Studies have shown that similar compounds can exhibit inhibitory effects on various enzymes by forming irreversible complexes. For instance, compounds containing chloroacetyl moieties have been observed to inhibit proteolytic enzymes effectively .

Biological Activity

Preliminary studies indicate that this compound may possess significant biological activities, particularly in the following areas:

- Antiproliferative Effects : Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines. The chloroacetyl group is often associated with enhanced cytotoxicity due to its ability to form reactive intermediates that interact with cellular macromolecules.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting hepatitis A virus (HAV) 3C protease, a critical enzyme for viral replication .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Enzyme Inhibition :

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloroacetyl and dimethylpropanamide moieties | Potential enzyme inhibitor |

| 4-Chloroacetanilide | Chloro group on acetanilide | Analgesic effects |

| 4-Acetylphenol | Acetyl group on phenol | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.